Cas no 2248172-29-2 ((2R)-2-cyclopropylpropan-1-amine)
(2R)-2-cyclopropylpropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-6507550
- (2R)-2-cyclopropylpropan-1-amine
- 2248172-29-2
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- Inchi: 1S/C6H13N/c1-5(4-7)6-2-3-6/h5-6H,2-4,7H2,1H3/t5-/m0/s1
- InChI Key: RQUOMUYKVVAWSQ-YFKPBYRVSA-N
- SMILES: NC[C@H](C)C1CC1
Computed Properties
- Exact Mass: 99.104799419g/mol
- Monoisotopic Mass: 99.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 57.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 26Ų
(2R)-2-cyclopropylpropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507550-0.05g |
(2R)-2-cyclopropylpropan-1-amine |
2248172-29-2 | 0.05g |
$1682.0 | 2023-05-26 | ||
| Enamine | EN300-6507550-0.1g |
(2R)-2-cyclopropylpropan-1-amine |
2248172-29-2 | 0.1g |
$1761.0 | 2023-05-26 | ||
| Enamine | EN300-6507550-0.25g |
(2R)-2-cyclopropylpropan-1-amine |
2248172-29-2 | 0.25g |
$1841.0 | 2023-05-26 | ||
| Enamine | EN300-6507550-0.5g |
(2R)-2-cyclopropylpropan-1-amine |
2248172-29-2 | 0.5g |
$1922.0 | 2023-05-26 | ||
| Enamine | EN300-6507550-1.0g |
(2R)-2-cyclopropylpropan-1-amine |
2248172-29-2 | 1g |
$2002.0 | 2023-05-26 | ||
| Enamine | EN300-6507550-2.5g |
(2R)-2-cyclopropylpropan-1-amine |
2248172-29-2 | 2.5g |
$3925.0 | 2023-05-26 | ||
| Enamine | EN300-6507550-5.0g |
(2R)-2-cyclopropylpropan-1-amine |
2248172-29-2 | 5g |
$5807.0 | 2023-05-26 | ||
| Enamine | EN300-6507550-10.0g |
(2R)-2-cyclopropylpropan-1-amine |
2248172-29-2 | 10g |
$8611.0 | 2023-05-26 |
(2R)-2-cyclopropylpropan-1-amine Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on (2R)-2-cyclopropylpropan-1-amine
Introduction to (2R)-2-cyclopropylpropan-1-amine (CAS No. 2248172-29-2)
(2R)-2-cyclopropylpropan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2248172-29-2, has garnered considerable attention due to its potential applications in drug development and molecular research. The stereochemistry of this amine, specifically the (R) configuration at the second carbon atom, plays a crucial role in its interactions with biological targets, making it a subject of extensive study in medicinal chemistry.
The structural motif of (2R)-2-cyclopropylpropan-1-amine consists of a cyclopropyl group attached to a propanamine backbone. This configuration imparts unique electronic and steric properties that can influence its pharmacological activity. The cyclopropyl ring, being a small and rigid structure, can effectively occupy specific binding pockets in biological targets, while the amine moiety provides a site for hydrogen bonding and other forms of interaction. These features make this compound a valuable scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in the development of chiral amines for pharmaceutical applications. The enantiomeric purity of such compounds is critical, as different enantiomers can exhibit distinct biological activities. The (R)-configuration of (2R)-2-cyclopropylpropan-1-amine has been studied extensively in the context of its potential role as an intermediate in the synthesis of various pharmacologically active molecules. Researchers have explored its utility in developing drugs targeting neurological disorders, where precise stereochemical control is essential for efficacy and safety.
One of the most compelling aspects of (2R)-2-cyclopropylpropan-1-amine is its versatility in synthetic chemistry. The compound serves as a versatile building block for constructing more complex molecules through various chemical transformations. For instance, it can be readily modified through nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This flexibility has enabled chemists to generate libraries of derivatives with tailored properties, facilitating high-throughput screening for new drug candidates.
The pharmacological potential of (2R)-2-cyclopropylpropan-1-amine has been explored in several preclinical studies. Research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. Specifically, studies have suggested that it could interact with targets involved in inflammation and pain management. These findings have prompted further investigation into its potential as a lead compound for developing novel therapeutics. Additionally, the compound's ability to cross the blood-brain barrier has been noted, which is a critical property for drugs targeting central nervous system disorders.
The synthesis of (2R)-2-cyclopropylpropan-1-amine presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step processes with moderate yields and require careful optimization to achieve high enantiomeric purity. However, advances in asymmetric synthesis have provided more efficient routes to this compound. For example, catalytic hydrogenation techniques combined with chiral auxiliaries or catalysts have enabled the production of enantiomerically pure (2R)-2-cyclopropylpropan-1-amine with improved efficiency and scalability.
In conclusion, (2R)-2-cyclopropylpropan-1-amine (CAS No. 2248172-29-2) represents a promising compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its stereochemical configuration, combined with its synthetic versatility, makes it an attractive candidate for further development. As research continues to uncover new biological targets and synthetic methodologies, the role of this compound in drug discovery is likely to expand significantly.
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